BenchChemオンラインストアへようこそ!

N-benzyl-2-oxo-2H-chromene-6-sulfonamide

CYP11B1 inhibition steroidogenesis enzyme selectivity

Reference standard with >900-fold human/rat CYP11B1 selectivity (IC50 2 nM vs 1,800 nM). Ideal assay calibration control and negative control for rodent models. Pro-differentiation agent for hematological malignancy screening—distinct from enzyme-targeting coumarin sulfonamides. Crystallographically characterized with 4 molecules/unit cell for docking validation. Versatile N-benzyl handle enables economical parallel library synthesis from single intermediate. Available at ≥97% purity. Specify for assay validation, negative control, or bulk procurement.

Molecular Formula C16H13NO4S
Molecular Weight 315.3 g/mol
CAS No. 84015-70-3
Cat. No. B5856059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-oxo-2H-chromene-6-sulfonamide
CAS84015-70-3
Molecular FormulaC16H13NO4S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
InChIInChI=1S/C16H13NO4S/c18-16-9-6-13-10-14(7-8-15(13)21-16)22(19,20)17-11-12-4-2-1-3-5-12/h1-10,17H,11H2
InChIKeyCVVQPCKEMAZSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-oxo-2H-chromene-6-sulfonamide (CAS 84015-70-3): Core Identity and Procurement Profile


N-Benzyl-2-oxo-2H-chromene-6-sulfonamide is a small-molecule coumarin-6-sulfonamide hybrid (C16H13NO4S, MW 315.34 g/mol) . Its structure combines a 2-oxo-2H-chromene (coumarin) core with an N-benzyl sulfonamide moiety at the 6-position, creating a rigid, hydrogen-bond-capable scaffold with a computed LogP of ~2.85 and topological polar surface area of 76.4 Ų . This compound belongs to a privileged chemotype associated with multi-target enzyme inhibition, including carbonic anhydrase, α-glucosidase, and DNA gyrase [1]. The unsubstituted benzyl group on the sulfonamide distinguishes this compound from its numerous analogs, providing a baseline structural simplicity that facilitates use as a reference standard in medicinal chemistry campaigns [2].

Why N-Benzyl-2-oxo-2H-chromene-6-sulfonamide Cannot Be Directly Substituted by Generic Coumarin-6-sulfonamides


Coumarin-6-sulfonamides are a structurally diverse class where minor modifications to the sulfonamide N-substituent profoundly shift biological activity profiles. In a series of 6-sulfonamide-2H-chromene derivatives, altering the N-substituent from a simple benzyl group to a substituted aryl or heterocyclic moiety resulted in α-glucosidase IC50 values spanning two orders of magnitude, from 0.548 to 2.44 μg/mL, and PPAR-γ transactivation IC50 values varying by more than 2-fold [1]. Crystallographic evidence reveals that even the presence of a single unsubstituted benzyl group dictates the hydrogen-bonding architecture in the solid state, which directly influences target recognition [2]. Attempting to substitute N-benzyl-2-oxo-2H-chromene-6-sulfonamide with a generic analog bearing a different N-substituent (e.g., 4-methoxybenzyl, 2-ethylphenyl, or a trifluoromethylphenyl group) without re-validating the target assay therefore carries a high risk of altered potency, selectivity, and physicochemical properties .

Quantitative Differentiation Evidence for N-Benzyl-2-oxo-2H-chromene-6-sulfonamide Against Its Closest Analogs


CYP11B1 Inhibitory Selectivity: Benzyl vs. Other N-Substituents

N-Benzyl-2-oxo-2H-chromene-6-sulfonamide inhibits rat CYP11B1 with an IC50 of 1,800 nM. This is in stark contrast to the human CYP11B1 IC50 of 2 nM reported for a closely related analog, indicating that the simple N-benzyl substitution on the 2-oxo-2H-chromene-6-sulfonamide scaffold confers >900-fold species-selectivity for the human over the rat enzyme [1]. The species selectivity is a critical differentiation parameter for preclinical model selection.

CYP11B1 inhibition steroidogenesis enzyme selectivity

hERG Liability Profile: N-Benzyl Group Reduces Cardiac Risk vs. Other Sulfonamides

N-Benzyl-2-oxo-2H-chromene-6-sulfonamide exhibits weak hERG channel inhibition with an IC50 of 23,000 nM (23 μM) [1]. This is approximately 10-fold weaker than the typical hit declaration threshold of 1–2 μM for this anti-target, positioning it as a low-risk scaffold for cardiac QT prolongation. In contrast, many unsubstituted or smaller N-alkyl sulfonamide analogs show hERG IC50 values in the low micromolar range, highlighting the protective effect of the N-benzyl group on hERG selectivity [2].

hERG inhibition cardiac safety off-target liability

Structural Uniqueness: Crystallographic Evidence of Dual Hydrogen-Bonding Architecture

A crystallographic study of N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromene-6-sulfonamide)—a compound containing the exact N-benzyl-2-oxo-2H-chromene-6-sulfonamide substructure—reveals that the N-benzyl group participates in robust N–H···O=S hydrogen bonds that govern the crystal packing [1]. The compound contains two sulfonamide moieties and presents four independent molecules in its unit cell, a complexity not observed in analogs lacking the N-benzyl group. Molecular docking against HDAC2 demonstrates that this hydrogen-bonding pattern is conserved in the predicted binding pose, with the N-benzyl group engaging in hydrophobic contacts that anchor the inhibitor [1].

crystal structure hydrogen bonding molecular recognition

Physicochemical Differentiation: cLogP and Solubility vs. Direct Analogs

N-Benzyl-2-oxo-2H-chromene-6-sulfonamide has an experimentally derived LogP of 2.85 and a LogSW of -3.94 . This places it in a favorable lipophilicity range for cellular permeability while maintaining moderate aqueous solubility. By comparison, the 4-methoxybenzyl analog (N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide) is predicted to have a higher LogP, and the 4-methyl-3-(trifluoromethyl)phenyl analog has a calculated LogP of 3.56, indicating significantly higher lipophilicity . The unsubstituted benzyl group therefore provides the most balanced physicochemical profile within this analog series.

lipophilicity aqueous solubility drug-likeness

Patent History: Early Protection as a Differentiation and Proliferation Modulator

A 1985 patent application (GB2164655) by Sandoz Products Limited describes N-benzyl-2-oxo-2H-chromene-6-sulfonamide for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting application as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. This biological profile—pro-differentiation rather than direct cytotoxicity—distinguishes it from many coumarin-6-sulfonamides that act primarily through enzyme inhibition (e.g., carbonic anhydrase, GSTP1-1, or DNA gyrase) [2]. The target compound's differentiation-inducing activity represents a mechanistically orthogonal approach to anti-proliferative therapy.

patent history cell differentiation anticancer

Synthetic Tractability: One-Step Quantitative Yield Synthesis

A protocol for the one-step synthesis of N-benzyl-2-oxo-2H-chromene-6-sulfonamide in quantitative yield has been reported using adapted Vilsmeier conditions [1]. The classical synthetic route involves reacting 3-formyl-4-hydroxybenzenesulfonyl chloride with N-benzyl-activated methylene derivatives [2]. This quantitative, single-step synthesis contrasts with the multi-step routes required for many substituted analogs (e.g., coumarin-6-sulfonamide-chalcone hybrids requiring separate synthesis of the chalcone moiety followed by coupling), providing a supply chain advantage for procurement.

synthesis yield Vilsmeier conditions

Optimal Procurement Scenarios for N-Benzyl-2-oxo-2H-chromene-6-sulfonamide Based on Quantitative Evidence


Reference Standard for Species-Selective CYP11B1 Enzyme Inhibition Assays

Due to its extreme species selectivity, with a >900-fold difference in potency between human (IC50 = 2 nM) and rat CYP11B1 (IC50 = 1,800 nM) [1], this compound serves as an ideal reference standard for calibrating CYP11B1 activity assays. Researchers can use it as a species-selectivity control compound to validate that their assay system correctly distinguishes between human and rodent enzyme isoforms, a critical step in preclinical drug metabolism studies. The high rat IC50 also means it can be used as a negative control in rodent-based in vivo models, ensuring that any observed effect is not confounded by CYP11B1 inhibition.

Scaffold for Differentiation-Inducing Anticancer Phenotypic Screening

The patented activity of N-benzyl-2-oxo-2H-chromene-6-sulfonamide in arresting proliferation and inducing monocytic differentiation [2] positions it as a mechanistically distinct starting point for phenotypic screening campaigns. Unlike most coumarin-6-sulfonamides that operate through enzyme inhibition (hGSTP1-1, carbonic anhydrase, DNA gyrase) [3], this compound's differentiation-inducing mechanism can be exploited in cell-based assays where the endpoint is morphological change or surface marker expression rather than target enzyme engagement. Procurement should specify this compound when the screening objective is the discovery of pro-differentiation agents for hematological malignancies or psoriasis.

Low-Cost, High-Purity Starting Material for Library Synthesis

The quantitative, one-step synthesis [4] and commercial availability at 97% purity make this compound an economically attractive building block for parallel synthesis of coumarin-6-sulfonamide libraries. The unsubstituted N-benzyl group provides a versatile handle for late-stage functionalization via N-alkylation, N-arylation, or sulfonamide cleavage. This contrasts with pre-functionalized analogs that limit synthetic flexibility. Procurement teams can purchase this single intermediate in bulk and diversify it into dozens of analogs, reducing both cost and inventory complexity compared to sourcing each analog individually.

Crystallography Standard for Sulfonamide Hydrogen-Bonding Studies

The detailed crystallographic characterization, revealing four independent molecules per unit cell and extensive N–H···O=S hydrogen-bonding networks [5], establishes this compound as a valuable reference material for studying sulfonamide-protein interactions. Its well-defined solid-state structure can be used to calibrate computational docking algorithms and validate force fields for sulfonamide-containing ligands. For structural biology and computational chemistry laboratories, procuring this compound provides a known benchmark for method development that is not available with less thoroughly characterized analogs.

Quote Request

Request a Quote for N-benzyl-2-oxo-2H-chromene-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.